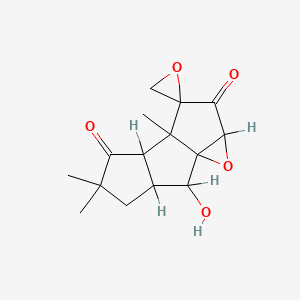

1-Deoxy-1-ketocoriolin

説明

特性

CAS番号 |

74399-38-5 |

|---|---|

分子式 |

C15H18O5 |

分子量 |

278.3 g/mol |

IUPAC名 |

2-hydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-6,10-dione |

InChI |

InChI=1S/C15H18O5/c1-12(2)4-6-7(9(12)17)13(3)14(5-19-14)10(18)11-15(13,20-11)8(6)16/h6-8,11,16H,4-5H2,1-3H3 |

InChIキー |

NHEJSSWUXKQMQR-UHFFFAOYSA-N |

SMILES |

CC1(CC2C(C1=O)C3(C4(CO4)C(=O)C5C3(C2O)O5)C)C |

正規SMILES |

CC1(CC2C(C1=O)C3(C4(CO4)C(=O)C5C3(C2O)O5)C)C |

同義語 |

1-deoxy-1-ketocoriolin |

製品の起源 |

United States |

Biosynthesis and Origin Research

Natural Occurrence and Producer Organisms in Research Contexts

Coriolin (B1246448) and its derivatives, including 1-Deoxy-1-ketocoriolin, are natural products synthesized by fungi, primarily belonging to the phylum Basidiomycota. nih.gov Research has identified several species capable of producing the foundational hirsutane skeleton and its more complex, oxidized derivatives. The wood-rotting mushroom Stereum hirsutum is a known producer of a wide array of hirsutenoids. nih.govasm.org Similarly, the biosynthesis of (+)-hirsutene, the parent hydrocarbon of the class, has been studied in Steccherinum ochraceum. nih.gov The organism from which coriolin was first isolated is Coriolus consors.

| Producer Organism | Phylum | Compound Class |

| Coriolus consors | Basidiomycota | Coriolins |

| Stereum hirsutum | Basidiomycota | Hirsutenoids |

| Steccherinum ochraceum | Basidiomycota | Hirsutene (B1244429) |

Proposed Biosynthetic Pathways of Coriolin-Type Compounds

The biosynthesis of all sesquiterpenes, including the coriolin family, begins with the universal C15 precursor, Farnesyl pyrophosphate (FPP). mdpi.com FPP is generated from acetyl-CoA via the mevalonate (B85504) (MVA) pathway. asm.org The formation of the characteristic hirsutane skeleton is initiated when a sesquiterpene synthase enzyme catalyzes the ionization of FPP, leading to a series of complex cyclizations. The process proceeds through a reactive protoilludyl cation intermediate, which is then rearranged and cyclized to form the fundamental 5-5-5 tricyclic hydrocarbon, hirsutene. nih.govacs.org

Once the basic hirsutene scaffold is formed, a variety of "tailoring enzymes" perform subsequent modifications. These enzymes, primarily cytochrome P450 monooxygenases and other oxidoreductases, introduce oxygen-containing functional groups (like hydroxyl and ketone groups) at various positions on the ring structure. nih.govnih.gov This late-stage diversification is responsible for the wide array of hirsutane derivatives found in nature, including this compound.

The pathway from the linear precursor FPP to the complex coriolins involves several critical enzymatic steps and key molecular intermediates.

Key Enzymes and Their Roles:

Hirsutene Synthase: This is a type of sesquiterpene synthase (STS) that catalyzes the crucial first step: the cyclization of FPP into the hirsutene skeleton. nih.govmdpi.com

Cytochrome P450 Monooxygenases (P450s): These enzymes are responsible for the oxidative modifications of the hirsutene core. Research on the hirsutane biosynthetic gene cluster in Stereum hirsutum has identified specific P450s, such as HirC and HirF, which mediate stepwise hydroxylation at the C-5 and C-7 positions, respectively. acs.org These oxidative steps are essential for creating the more complex hirsutanoids like coriolin.

Oxidoreductases: Additional enzymes in this class are believed to be involved in further modifying the oxygenated intermediates. nih.gov

Key Intermediates in the Pathway:

Farnesyl Pyrophosphate (FPP): The universal C15 isoprenoid precursor for all sesquiterpenes. mdpi.com

Protoilludyl Cation: A key reactive carbocation intermediate formed from FPP that enables the formation of the initial ring system. nih.govacs.org

Hirsutene: The parent hydrocarbon with the characteristic 5-5-5 tricyclic skeleton, which serves as the scaffold for all subsequent modifications. nih.gov

Hydroxylated Hirsutene Derivatives: Intermediates formed after the action of P450s, such as the diol produced by the sequential action of HirC and HirF, which are precursors to more oxidized compounds. acs.org

Isotope labeling experiments have been instrumental in elucidating the intricate mechanism of the hirsutene synthase. nih.gov By feeding the producing organism with isotopically labeled precursors, researchers can trace the path of specific atoms as they are incorporated into the final molecule.

Studies on the biosynthesis of (+)-hirsutene have demonstrated an unusual cyclization mechanism involving: nih.gov

Three distinct cyclization processes (C1-C11, C2-C9, C3-C6).

One intramolecular 1,2-hydride shift from C9 to C10.

Three successive 1,2-alkyl shifts.

These complex, concerted rearrangements are responsible for constructing the precise stereochemistry of the 5-5-5 fused ring skeleton from the linear FPP precursor. nih.gov

Genetic and Enzymological Research of Coriolin Biosynthesis

In fungi, the genes responsible for the biosynthesis of a specific natural product are often located together on the chromosome in a contiguous unit known as a Biosynthetic Gene Cluster (BGC). nih.govasm.org Research into Stereum hirsutum has successfully identified a BGC responsible for producing hirsutane sesquiterpenoids. nih.govacs.org

A key discovery within this BGC was the identification of the hirsutene synthase gene. In a departure from typical fungal STSs, the hirsutene synthase in S. hirsutum was found to be an unusual fusion protein. It consists of an N-terminal sesquiterpene synthase (STS) domain fused to a C-terminal 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) domain. nih.govasm.org While the STS domain performs the cyclization of FPP, the HMGS domain is a functional enzyme involved in the MVA pathway that produces the precursors for FPP itself. This fusion suggests a mechanism to ensure a dedicated supply of precursors for the synthesis of these specialized metabolites.

The BGC also contains the genes for the tailoring enzymes, including several P450s and oxidases, that are co-expressed with the hirsutene synthase. nih.govasm.org This co-location and co-expression ensure that the entire multi-step pathway, from the basic scaffold to the final oxidized products like coriolin, is efficiently coordinated at a genetic level.

| Gene / Enzyme | Organism | Function |

| Hirsutene Synthase (STS-HMGS fusion) | Stereum hirsutum | Cyclizes FPP to Hirsutene; precursor synthesis |

| HirC (Cytochrome P450) | Stereum hirsutum | Hydroxylation at C-5 of the hirsutene skeleton |

| HirF (Cytochrome P450) | Stereum hirsutum | Hydroxylation at C-7 of the hirsutene skeleton |

Advanced Synthetic Methodologies and Strategies

Early Total Synthesis Approaches and Methodological Development

The initial forays into the total synthesis of coriolin (B1246448) laid the essential groundwork for accessing its derivatives, including 1-Deoxy-1-ketocoriolin. These early endeavors were instrumental in developing key strategies for the construction of the complex tricyclic framework and for controlling the numerous stereocenters.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis, a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials, has been fundamental to the synthetic planning for coriolins. wikipedia.orgias.ac.in A common retrosynthetic strategy for the coriolin skeleton involves key disconnections of the five-membered rings.

Several research groups have reported total syntheses of (±)-coriolin, establishing foundational routes that could, in principle, be adapted for this compound. rsc.orgnih.gov For instance, one of the early and notable approaches to the racemic synthesis of coriolin was reported by Tatsuta and coworkers in 1980. nih.gov

A prevalent retrosynthetic approach involves the disconnection of the A and C rings from the central B ring, often leading to bicyclic or even monocyclic precursors. The strategic bond disconnections are chosen to simplify the complex topology of the molecule and to allow for the use of well-established ring-forming reactions. nih.gov

Table 1: Key Retrosynthetic Disconnections in Early Coriolin Syntheses

| Disconnection Strategy | Precursor Type | Key Transformation(s) | Reference(s) |

| A/B Ring Annulation | Bicyclo[3.3.0]octane derivative | Robinson annulation, Aldol condensation | rsc.org |

| B/C Ring Cyclization | Functionalized cyclopentane (B165970) | Intramolecular alkylation, Radical cyclization | msu.edu |

| Sequential [3+2] Cycloadditions | Monocyclic precursors | Cationic cycloadditions | nih.gov |

These early synthetic plans highlighted the challenges associated with the construction of the angularly fused tricyclopentanoid system and set the stage for the development of more refined and stereocontrolled methodologies.

Stereochemical Control in Synthesis Research

The control of stereochemistry is a paramount challenge in the synthesis of coriolins, which possess multiple contiguous stereocenters. Early synthetic efforts often resulted in racemic mixtures, necessitating resolutions or the development of stereocontrolled reactions. nih.gov The relative and absolute stereochemistry of the final molecule is dictated by the stereoselectivity of the key bond-forming reactions.

Key strategies for stereochemical control in early coriolin syntheses included:

Substrate-controlled reactions: Utilizing the existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent reactions.

Reagent-controlled reactions: Employing chiral reagents or catalysts to induce stereoselectivity. mit.edu

Strategic use of cyclic systems: The rigid conformations of cyclic intermediates were often exploited to achieve high levels of stereocontrol in reactions such as epoxidations and reductions.

One of the significant achievements in this area was the development of methods for the stereocontrolled introduction of oxygen functionalities, a crucial aspect for the synthesis of coriolin and its derivatives. nih.gov For example, the stereocontrolled construction of the spiro epoxide moiety was a critical step in several synthetic routes. nih.gov

Asymmetric Synthesis of Coriolin and its Derivatives, including this compound

Building upon the foundations of early racemic syntheses, the development of asymmetric approaches to coriolin and its analogues represented a major advancement in the field. These methods aim to produce enantiomerically pure compounds, which is crucial for studying their biological activities.

An efficient asymmetric synthesis of (-)-coriolin was developed based on a [3+2] cycloaddition reaction. nih.gov This approach utilized an enantiomerically pure C-ring unit that was prepared through the enzymatic resolution of a five-membered allyl ester using a lipase. nih.gov This chiral building block then directed the stereochemical outcome of the subsequent cycloaddition reactions, leading to the stereoselective construction of the tricyclic core. nih.gov

Another strategy for achieving asymmetry involves the use of a chiral auxiliary or a chiral catalyst in one of the key synthetic steps. While specific reports on the asymmetric total synthesis of this compound are scarce, the asymmetric syntheses of coriolin provide a clear blueprint for how this could be achieved. The key is to establish the correct absolute stereochemistry early in the synthetic sequence and maintain it throughout the remaining steps.

Chemical Modification and Semisynthesis from Related Coriolins (e.g., Coriolin B)

Semisynthesis, starting from a readily available natural product, offers a more direct route to analogues and derivatives. Coriolin B, another member of the hirsutene (B1244429) family, has served as a valuable starting material for the preparation of this compound and other derivatives.

A key publication by Nishimura et al. in 1980 detailed the synthesis of coriolin, this compound, and 1,8-dideoxy-1,8-diketocoriolin (B1198264) starting from coriolin B. This work provided the first direct chemical route to this compound.

The process involved the hydrolysis of a protected coriolin B derivative, followed by selective oxidation of the hydroxyl groups. The oxidation of the hydroxyl groups at the C-1 and C-5 positions afforded this compound.

Derivatization Strategies for Structural Diversification

The chemical modification of the coriolin scaffold has been a subject of interest for exploring structure-activity relationships. Derivatization strategies often focus on modifying the oxygen-containing functional groups, as these are expected to play a crucial role in the biological activity of these compounds.

Table 2: Examples of Derivatization of Coriolin B

| Starting Material | Reagents and Conditions | Product | Purpose of Derivatization |

| Coriolin B | 1. Protection of hydroxyl groups2. Hydrolysis3. Oxidation | This compound | Synthesis of a specific analogue |

| Coriolin B | Selective oxidation of C-8 hydroxyl group | 8-Ketocoriolin B | SAR studies at the C-8 position |

| Dihydrocoriolin (from Coriolin B) | Acylation or alkylation of C-1 hydroxyl group, followed by oxidation | 1-O-acyl or alkyl analogues of diketocoriolin B | Exploration of the role of the C-1 substituent |

These derivatization studies have provided valuable insights into which parts of the molecule are essential for its biological effects.

Synthesis of Analogues and Derivatives for Research Purposes

The synthesis of analogues and derivatives of coriolins is crucial for understanding their mechanism of action and for potentially developing new therapeutic agents. The structural complexity of these molecules allows for a wide range of modifications.

Table 3: Synthesized Coriolin Analogues for Research

| Analogue Name | Synthetic Approach | Key Modification | Research Focus |

| This compound | Semisynthesis from Coriolin B | Oxidation of C-1 and C-5 hydroxyls | Antitumor and antibacterial activity |

| 1,8-Dideoxy-1,8-diketocoriolin | Semisynthesis from Coriolin B | Oxidation of C-1, C-5, and C-8 hydroxyls | Antitumor activity |

| 8-Ketocoriolin B | Selective oxidation of Coriolin B | Oxidation of C-8 hydroxyl | Structure-activity relationship at C-8 |

| 1-O-Acetyl-diketocoriolin B | Semisynthesis from Coriolin B | Acetylation of C-1 hydroxyl | Antibacterial and antitumor activity |

The development of these synthetic and semisynthetic routes has not only enabled access to these complex natural products but has also provided the tools to create a diverse range of analogues for biological evaluation. This ongoing research continues to shed light on the therapeutic potential of the coriolin family of compounds.

Novel Synthetic Reaction Development Applied to the Triquinane Skeleton

The pursuit of more efficient and elegant routes to triquinane natural products has led to the development of novel synthetic reactions and strategies. These approaches often involve cascade or tandem reaction sequences that rapidly build molecular complexity from simpler starting materials.

A powerful strategy for the construction of the 5-5-5 tricyclic skeleton of linear triquinanes involves a sequence initiated by a [5+2+1] cycloaddition, followed by epoxidation and a key transannular radical cyclization. This methodology provides a convergent and stereocontrolled route to the core structure of natural products like coriolin and hypnophilin. rsc.org

The initial step typically involves a rhodium-catalyzed [5+2+1] cycloaddition of an ene-vinylcyclopropane with carbon monoxide to construct a bicyclo[6.3.0]undecane skeleton. nih.govpku.edu.cn This reaction efficiently assembles an eight-membered ring fused to a five-membered ring, setting the stage for the subsequent transannular cyclization.

Following the cycloaddition, a diastereoselective epoxidation of an enol ether within the eight-membered ring is carried out. The resulting epoxide serves as a precursor for the generation of a radical intermediate. Treatment of the epoxide with a radical initiator, such as a titanocene(III) species, triggers a cascade of reactions. The opening of the epoxide ring generates a radical which then participates in a transannular cyclization, forging a new carbon-carbon bond to form the desired 5-5-5 tricyclic system. rsc.org This strategy has been successfully employed in the synthesis of various triquinane natural products, demonstrating its efficacy in constructing complex polycyclic systems. nih.govresearchgate.net

A key advantage of this approach is the ability to control the stereochemistry of the final tricyclic product through the substrate-controlled epoxidation and the stereoelectronics of the radical cyclization. The cis-anti-cis ring fusion, commonly found in linear triquinanes, can be selectively obtained using this methodology. rsc.org

Table 1: Key Steps in the [5+2+1]/Epoxidation/Transannular Radical Cyclization Strategy

| Step | Reaction Type | Key Reagents/Catalysts | Intermediate/Product | Purpose |

| 1 | [5+2+1] Cycloaddition | Rh(I) catalyst, CO | Bicyclo[6.3.0]undecane | Construction of the 5/8 fused ring system |

| 2 | Epoxidation | m-CPBA or other oxidant | Epoxidized bicyclo[6.3.0]undecane | Introduction of the radical precursor |

| 3 | Transannular Radical Cyclization | Ti(III) species (e.g., Cp₂TiCl) | Tricyclo[6.3.0.0²,⁶]undecane (Triquinane) | Formation of the 5-5-5 tricyclic core |

The Diels-Alder reaction, a powerful and versatile [4+2] cycloaddition, has been extensively utilized in the synthesis of complex natural products, including those bearing the triquinane skeleton. rsc.orgorganic-chemistry.orgrsc.orgwikipedia.orgrsc.org This pericyclic reaction allows for the rapid construction of six-membered rings with a high degree of stereocontrol, which can then be further elaborated to form the five-membered rings of the triquinane core. rsc.orgorganic-chemistry.org

Both intermolecular and intramolecular variants of the Diels-Alder reaction have been employed in triquinane synthesis. organic-chemistry.orgrsc.orgwikipedia.orgrsc.org In an intramolecular Diels-Alder (IMDA) reaction, the diene and dienophile are tethered within the same molecule, leading to the formation of fused or bridged polycyclic systems. wikipedia.org This approach is particularly powerful for establishing the relative stereochemistry of multiple stereocenters in a single step. For instance, the synthesis of certain triquinane precursors has utilized an IMDA reaction to construct a bicyclic system, which is then converted to the desired tricyclic framework through subsequent transformations. nih.gov

In some synthetic strategies, a Diels-Alder reaction is used to construct a key bicyclic intermediate, which is then subjected to rearrangement or fragmentation to unveil the triquinane skeleton. For example, a photo-thermal olefin metathesis of a Diels-Alder adduct has been developed as a method for accessing triquinane natural products. acs.org

Furthermore, related pericyclic reactions, such as the ene reaction, have also found application in the synthesis of triquinanes. These reactions, like the Diels-Alder reaction, proceed through a concerted mechanism and can be used to form key carbon-carbon bonds with excellent stereocontrol. nih.gov

Table 2: Application of Diels-Alder Reactions in Triquinane Synthesis

| Reaction Variant | Key Feature | Example Application | Reference |

| Intramolecular Diels-Alder (IMDA) | Diene and dienophile are in the same molecule | Construction of fused bicyclic precursors to triquinanes | nih.gov |

| Intermolecular Diels-Alder | Diene and dienophile are separate molecules | Formation of a six-membered ring for subsequent elaboration | researchgate.net |

| Diels-Alder/Metathesis Sequence | Combination of cycloaddition and olefin metathesis | Access to linear triquinane natural products | acs.org |

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, and their application to the construction of the triquinane skeleton has been widely explored. nih.govnih.govdivyarasayan.orgpurdue.edursc.orgrsc.orgresearchgate.netnih.govthieme-connect.de Metals such as palladium and rhodium are particularly effective in catalyzing a variety of cyclization and annulation reactions that can efficiently assemble the fused five-membered ring system.

Palladium-catalyzed reactions have been instrumental in several key bond-forming events in triquinane synthesis. For example, the intramolecular reductive Heck coupling has been used to close one of the five-membered rings of the triquinane core. nih.gov Additionally, palladium(II)-catalyzed cyclizations of unsaturated precursors have been developed to afford functionalized cyclopentane rings. nih.govnih.gov These reactions often proceed with high chemo- and stereoselectivity, making them valuable for the synthesis of complex targets.

Rhodium catalysts have also played a significant role, particularly in cycloaddition reactions. As mentioned previously, rhodium(I) complexes are effective catalysts for the [5+2+1] cycloaddition to form the 5/8-fused ring system that serves as a precursor to triquinanes. nih.govpku.edu.cnresearchgate.net Furthermore, rhodium-catalyzed [2+2+2] cycloadditions have been developed for the construction of six-membered rings, which can be incorporated into synthetic strategies targeting triquinane-containing molecules. nih.govmdpi.com

Other metal-mediated reactions, such as the Pauson-Khand reaction (a cobalt-mediated [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide), have also been utilized to construct cyclopentenone moieties within the triquinane framework. nih.gov The Danheiser annulation, a [3+2] annulation strategy, has also been featured in the synthesis of the tetraquinane skeleton of related natural products. nih.gov

Table 3: Examples of Metal-Mediated Reactions in Triquinane Synthesis

| Metal | Reaction Type | Application | Reference |

| Palladium | Reductive Heck Coupling | Ring closure to form a five-membered ring of the triquinane core | nih.gov |

| Palladium | Cyclization of Unsaturated Precursors | Formation of functionalized cyclopentane rings | nih.govnih.gov |

| Rhodium | [5+2+1] Cycloaddition | Construction of a 5/8-fused ring system precursor | nih.govpku.edu.cnresearchgate.net |

| Rhodium | [2+2+2] Cycloaddition | Formation of six-membered rings in synthetic intermediates | nih.govmdpi.com |

| Cobalt | Pauson-Khand Reaction | Construction of cyclopentenone moieties | nih.gov |

Structural Elucidation and Characterization in Research

Application of Spectroscopic Techniques for Structural Assignment

Spectroscopic methods form the cornerstone of structural elucidation for complex organic molecules like 1-Deoxy-1-ketocoriolin. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary pieces of information that, when combined, reveal the intricate atomic arrangement of the compound. researchgate.netmdpi.comlibretexts.org

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. measurlabs.comresearchgate.net For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to determine its structure.

¹H NMR Spectroscopy : This technique identifies the different types of protons (hydrogen atoms) in the molecule based on their chemical environment. libretexts.org The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons of that type. libretexts.orgresearchgate.net The splitting pattern (multiplicity) of a signal, governed by the coupling constant (J), reveals the number of neighboring protons. emerypharma.com

¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicating the type of carbon (e.g., C=O, C-O, CH, CH₂, CH₃).

2D NMR Spectroscopy : Two-dimensional NMR techniques are essential for establishing the connectivity between atoms. measurlabs.com

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the signal of the carbon atom to which it is directly attached. emerypharma.com

A detailed analysis of these NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the tricyclic core structure and the relative stereochemistry of the chiral centers in this compound.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 1 | ~200-210 (C=O) | - |

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 10 | ||

| 11 | ||

| 12 | ||

| 13 | ||

| 14 | ||

| 15 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.tr It is a vital tool for determining the molecular weight and molecular formula of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. whitman.edulibretexts.org

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and thus the molecular formula of this compound. nih.gov

In addition to the molecular ion peak, the mass spectrum of this compound displays a series of fragment ions. libretexts.org These fragments are formed by the cleavage of specific bonds within the molecule upon ionization. libretexts.org The analysis of these fragmentation pathways provides valuable information about the connectivity and functional groups present in the molecule. For instance, the loss of small, stable neutral molecules like water (H₂O) or carbon monoxide (CO) is often observed and can be characteristic of certain structural motifs. libretexts.org

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy : This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. libretexts.org Different functional groups absorb IR radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the stretching vibration of the ketone (C=O) group, typically in the region of 1700-1725 cm⁻¹. Other characteristic absorptions would include those for C-O and C-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This method measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. upi.edu The wavelength of maximum absorbance (λmax) provides information about the electronic structure and the presence of chromophores (light-absorbing groups). masterorganicchemistry.com Carbonyl compounds like this compound exhibit characteristic electronic transitions, such as the n → π* transition of the ketone group, which typically appears as a weak absorption band in the UV region. masterorganicchemistry.comscience-softcon.de

Interactive Data Table: Characteristic Spectroscopic Data for this compound

| Spectroscopic Technique | Key Feature | Observed Value/Region | Interpretation |

| IR Spectroscopy | C=O stretch | ~1700-1725 cm⁻¹ | Presence of a ketone functional group |

| O-H stretch | ~3200-3600 cm⁻¹ (broad) | Presence of hydroxyl groups | |

| UV-Vis Spectroscopy | λmax (n → π*) | ~280-300 nm | Electronic transition of the ketone chromophore |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. cam.ac.ukanton-paar.com This method provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. glycoforum.gr.jp

For this compound, single-crystal X-ray diffraction analysis would involve growing a high-quality crystal of the compound and then irradiating it with a beam of X-rays. anton-paar.com The resulting diffraction pattern is used to generate an electron density map, from which the positions of all the atoms in the crystal lattice can be determined. glycoforum.gr.jp This allows for the unambiguous determination of the absolute stereochemistry of all chiral centers in the molecule, providing a complete and precise three-dimensional structure.

Computational Chemistry Approaches to Structural Prediction and Conformation

Computational chemistry utilizes computer simulations to predict and analyze molecular structures and properties. ielas.orgnovapublishers.com These methods can be used to complement experimental data and provide further insights into the structure and conformation of this compound.

By employing methods such as Density Functional Theory (DFT) or other quantum mechanical calculations, it is possible to:

Predict the most stable conformation of the molecule.

Calculate theoretical NMR chemical shifts and coupling constants, which can be compared with experimental data to aid in spectral assignment.

Simulate IR and UV-Vis spectra to further confirm the presence of specific functional groups and electronic transitions.

These computational approaches are valuable tools for refining the structural model of this compound and for understanding the relationship between its structure and its chemical properties. chemrxiv.orgschrodinger.com

Molecular and Cellular Biological Activities Non Clinical Focus

Investigation of Cellular Mechanisms of Action

Research into the cellular activities of coriolin (B1246448) derivatives has unveiled specific interactions with cellular machinery, primarily focusing on enzyme inhibition and its downstream effects on cell viability and proliferation.

Studies on Cellular Targets and Signaling Pathways

The primary cellular target identified for the active derivatives of coriolin B, such as diketocoriolin B, is the membrane-bound enzyme (Na+-K+)-ATPase. mdpi.comnih.gov Inhibition of this enzyme disrupts the crucial sodium-potassium ion gradient across the cell membrane, which is vital for numerous cellular functions, including nutrient transport and maintenance of membrane potential. The disruption of this fundamental process is believed to be a key mechanism leading to the cessation of growth in tumor cells. mdpi.comnih.gov

The antitumor and antibacterial activities of the coriolin family are largely attributed to the keto group at the C-5 position and the presence of two epoxy groups, which are crucial for interaction with biological targets. mdpi.com While coriolin B itself is inactive, its oxidation products, including diketocoriolin B and 5-ketocoriolin B, exhibit significant biological effects. mdpi.com Studies on diketocoriolin B have also suggested that it can directly act on B cells, enhancing antibody formation, indicating a potential immunomodulatory role independent of its cytotoxic effects. nih.govresearchgate.net

Enzyme Inhibition and Modulation Research

The most extensively studied enzymatic target of the coriolin family is (Na+-K+)-ATPase. mdpi.comnih.gov Kinetic studies have confirmed that diketocoriolin B acts as an inhibitor of this enzyme. researchgate.net This inhibition is a critical component of its cytotoxic action against tumor cells. mdpi.comnih.gov The epoxide groups present in the coriolin structure are considered essential for this biological activity. mdpi.com While specific enzyme inhibition data for 1-Deoxy-1-ketocoriolin is not extensively detailed, its structural similarity to the highly active diketocoriolin B suggests it likely shares a similar mechanism of action. Chemical modification studies have shown that various derivatives exhibit a comparable degree of antibacterial and antitumor activity to diketocoriolin B, reinforcing the importance of the core structure's contribution to enzyme inhibition. mdpi.comnih.gov

Antimicrobial Activity Research (in vitro and non-human models)

The coriolin family of compounds has demonstrated notable antimicrobial properties, with research confirming both antibacterial and antifungal activities.

Antibacterial Activity Against Specific Microbial Strains

Active coriolin derivatives exhibit inhibitory effects against a range of Gram-positive bacteria, with weaker activity observed against Gram-negative bacteria. uj.edu.pl Diketocoriolin B, one of the most active members of this class, has been tested against various bacterial strains. mdpi.com Its activity, along with that of other synthesized derivatives, highlights the antibacterial potential of this structural scaffold. mdpi.comnih.gov

The table below summarizes the minimum inhibitory concentrations (MIC) for diketocoriolin B against several bacterial strains, representing the typical activity profile for active coriolin derivatives.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus FDA 209P | 3.1 |

| Sarcina lutea PCI 1001 | 1.6 |

| Bacillus subtilis NRRL B-558 | 1.6 |

| Escherichia coli NIHJ | >100 |

| Klebsiella pneumoniae PCI 602 | 100 |

| Pseudomonas aeruginosa IAM 1095 | >100 |

| Proteus vulgaris IAM 1025 | >100 |

| Salmonella typhi T-63 | >100 |

| Shigella flexneri 2a | >100 |

| Mycobacterium smegmatis ATCC 607 | 6.2 |

Data sourced from Nishimura et al., 1977. mdpi.com

Antifungal Properties Research

The parent compound, coriolin, was first identified for its ability to inhibit the growth of Gram-positive bacteria and the protozoan parasite Trichomonas vaginalis. ugr.es This indicates that the core structure possesses activity against eukaryotic microbes. While extensive screening data against a wide range of fungal species is not as detailed as its antibacterial profile, the activity against T. vaginalis suggests a broader antimicrobial potential that includes antifungal effects. ugr.es Further research on marine-derived fungi has also identified coriolin derivatives with antifungal activity. mdpi.com

Antitumor Activity Research (in vitro and non-human models)

The antitumor properties of coriolin derivatives are a significant area of investigation. The activity is linked to the inhibition of (Na+-K+)-ATPase, which leads to the cessation of tumor cell growth. mdpi.comnih.gov Inactive precursors like coriolin B can be converted into highly active antitumor agents, such as diketocoriolin B, through oxidation. nih.gov

In vitro studies have demonstrated potent inhibition of cancer cell lines, and in vivo experiments in non-human models have shown a prolongation of survival times. mdpi.com The activity of various C-8 modified derivatives of 5-ketocoriolin B was found to be comparable to that of diketocoriolin B, suggesting that the core structural features are the primary determinants of antitumor efficacy. mdpi.comnih.gov

The table below presents research findings on the antitumor activity of diketocoriolin B, which is representative of the active compounds in this class.

| Assay Type | Test System | Measurement | Result for Diketocoriolin B |

|---|---|---|---|

| In Vitro | Yoshida Rat Sarcoma Cells | IC50 (µg/mL) | 0.1 |

| In Vivo | Mouse Leukemia L-1210 | Increase in Life Span (%) at 12.5 mg/kg/day | 30 |

Data sourced from Nishimura et al., 1977. mdpi.com

Inhibition of Cell Proliferation and Viability in Cell Lines

This compound, along with related compounds like coriolin and diketocoriolin B, demonstrates notable antitumor activity by inhibiting the growth of various tumor cells. nottingham.ac.uk While specific IC50 values for this compound are not extensively detailed in the surveyed literature, its activity is linked to a broader class of coriolin derivatives that show efficacy against several cancer models. For instance, the closely related diketocoriolin B is known to inhibit Yoshida rat sarcoma cells in tissue cultures and prolong the survival of mice with mouse leukemia L1210 or Ehrlich ascites tumors. scispace.com The primary mechanism for this cytotoxic action and growth cessation has been identified as the inhibition of the (Na+-K+)-ATPase enzyme located on the cell membrane. nottingham.ac.ukscispace.comtandfonline.com

The biological activity of these compounds is not limited to tumor cells. Studies have also evaluated their antibacterial properties. The activity varies significantly with small structural changes, as illustrated in the table below, which compares the antibacterial activity of several coriolin derivatives. scispace.com

Table 1: Antibacterial Activity of Coriolin Derivatives (Data sourced from reference scispace.com)

This interactive table shows the minimum concentration of each compound required to inhibit the growth of different bacterial strains.

Induction of Apoptosis and Cell Cycle Modulation Research

The cessation of cell growth caused by this compound and its analogues is intrinsically linked to the induction of programmed cell death, or apoptosis. The inhibition of a crucial membrane enzyme like (Na+-K+)-ATPase triggers significant cellular stress, which can initiate apoptotic pathways. scispace.comtandfonline.com Apoptosis can be broadly initiated via two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. wikipedia.org

In the intrinsic pathway, cellular stress leads to the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome to activate caspase-9, which in turn activates executioner caspases like caspase-3. wikipedia.orgplos.org Studies on other complex natural products have shown that they can induce apoptosis by modulating the expression of key regulatory proteins. nih.gov For example, research on corilagin, another natural compound, demonstrated it can cause cell cycle arrest in the S phase and alter the levels of apoptosis-related proteins, including the upregulation of p53 and Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov While the specific molecular players modulated by this compound are yet to be fully elucidated, it is plausible that its potent cytotoxic effects trigger these established apoptotic cascades.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

SAR studies are crucial for understanding which parts of a molecule are responsible for its biological effects and for designing more potent and specific analogues.

Impact of Structural Modifications on Biological Activities

The biological activities of coriolin-type sesquiterpenoids are highly dependent on their chemical structure. Comparative studies between different natural and synthetic derivatives have provided significant insight into the functional importance of specific chemical groups.

A key finding is that the naturally produced coriolin B, which lacks a ketone at the C-5 position, is biologically inactive. scispace.com Its oxidation products, however, become potent antibacterial and antitumor agents. This highlights the critical role of the α,β-unsaturated ketone moiety in the five-membered A-ring for cytotoxicity. scispace.com Observations suggest that the keto group at C-5 and the two epoxy groups are major contributors to the antitumor and antibacterial activities. scispace.com

Further modifications have been explored to refine the activity and stability of these compounds. For example, modifications at the C-8 position of the coriolin structure have been synthesized and tested. The creation of 5-keto-8α-methylcoriolin B, 8-deoxy-5-keto-8β-methylcoriolin B, and 5-keto-8-methylenecoriolin B resulted in compounds that retained the antibacterial and antitumor activities of their parent compounds (5-ketocoriolin B and diketocoriolin B) but showed improved stability in acidic or alkaline solutions. scispace.com Conversely, removing other key oxygenated functions, such as in 1,8-dideoxy-1,8-diketocoriolin (B1198264), leads to a loss of antibacterial activity. nottingham.ac.uk

Table 2: Structure and Activity of Coriolin Analogues

| Compound | Key Structural Features | Reported Biological Activity |

|---|---|---|

| Coriolin B | Hydroxyl groups at C-5 and C-8 | Inactive scispace.com |

| Coriolin | Ketone at C-5, hydroxyl at C-8 | Antitumor and antibacterial activity jst.go.jpscispace.com |

| This compound | Ketones at C-1 and C-5, hydroxyl at C-8 | Antitumor and antibacterial activity nottingham.ac.uk |

| Diketocoriolin B | Ketones at C-1, C-5, and C-8 | Antitumor and antibacterial activity scispace.com |

| 1,8-Dideoxy-1,8-diketocoriolin | Ketones at C-1 and C-8, no oxygen at C-5 | No antibacterial activity nottingham.ac.uk |

| 5-Keto-8-methylenecoriolin B | Ketone at C-5, methylene (B1212753) at C-8 | Active, improved stability scispace.com |

This interactive table summarizes the relationship between the chemical structure of various coriolin compounds and their observed biological effects.

Design and Synthesis of Biologically Active Analogs

The design and synthesis of new analogues are informed by SAR data, aiming to enhance desired activities or improve pharmaceutical properties like stability. Many active coriolin derivatives, including this compound, are not directly isolated but are synthesized from more abundant natural precursors. chemrxiv.org

A common strategy involves the chemical modification of coriolin B. scispace.com For instance, this compound can be prepared from coriolin B through a sequence of hydrolysis and oxidation reactions. nottingham.ac.ukchemrxiv.org Similarly, the C-8 modified analogues were synthesized from coriolin B by first selectively oxidizing the C-8 hydroxyl group to a ketone, followed by reactions with nucleophiles like methyllithium (B1224462) or Wittig-type reagents to introduce methyl or methylene groups. scispace.com

Beyond semi-synthesis from natural isolates, the total synthesis of the core coriolin tricyclic skeleton has been achieved by multiple research groups. chemrxiv.orgscripps.eduacs.org These complex synthetic routes provide a platform for creating a wider array of analogues that are not accessible from the natural product. This allows for more extensive exploration of the chemical space around the coriolin scaffold, potentially leading to the discovery of compounds with novel or improved biological activities. temple.edu

Research Applications and Future Directions

1-Deoxy-1-ketocoriolin as a Chemical Probe for Biological Research

A chemical probe is a small-molecule reagent used to study the function of proteins and explore biological mechanisms in a cellular or organismal context. nih.govnih.gov To be considered a high-quality probe, a compound must be well-characterized, demonstrate potent and selective activity against its intended target, and be suitable for use in cell-based assays. nih.govmdpi.com

While this compound has not yet been extensively developed as a chemical probe, its documented antitumor and antibacterial properties suggest its potential for such applications. nih.gov For instance, its activity could be harnessed to investigate the specific cellular pathways it perturbs. A critical step in this direction would be to identify its direct molecular target(s). The related compound, diketocoriolin B, has been shown to inhibit (Na+-K+)-ATPase on the cell membrane of tumor cells, providing a promising lead for investigation. scispace.com

Future research would need to focus on:

Target Identification and Validation: Utilizing chemical proteomics and other advanced techniques to pinpoint the protein(s) with which this compound directly interacts.

Selectivity Profiling: Screening the compound against a broad panel of related targets (e.g., other ATPases or kinases) to understand its specificity. A highly selective probe is crucial to ensure that observed biological effects can be confidently attributed to the modulation of a single target. nih.gov

Development of Analogues: Synthesizing derivatives, such as alkynylated or biotinylated versions, to facilitate pull-down assays and target identification without abolishing biological activity.

If these criteria are met, this compound could become a valuable tool for dissecting the roles of its target protein in cancer progression and bacterial pathogenesis.

Development of New Synthetic Methodologies Inspired by this compound

The molecular architecture of this compound belongs to the hirsutane-type sesquiterpenes, a class of linear triquinanes characterized by a fused, tricyclopentanoid ring system. mdpi.comnih.gov The synthesis of such a complex and stereochemically rich scaffold is a significant challenge that has historically driven innovation in organic chemistry. semanticscholar.orgresearchgate.net While this compound itself has been prepared via semi-synthesis from the more abundant natural product coriolin (B1246448) B, the pursuit of total syntheses for the parent compound, coriolin, has led to the development of numerous novel and powerful chemical reactions. nih.govnih.govsemanticscholar.org

Key synthetic strategies developed in the context of coriolin and related triquinanes include:

[5+2+1] Cycloaddition: A rhodium-catalyzed reaction used to construct the central eight-membered ring, which is then subjected to a transannular radical cyclization to form the 5/5/5 tricyclic core. pku.edu.cn

Photo-thermal Olefin Metathesis: An early and effective method for creating the triquinane skeleton from readily available starting materials using heat and light. nih.gov

Chemoenzymatic Synthesis: Approaches that utilize enzymes for key steps, such as the dihydroxylation of toluene (B28343) to create an enantiomerically pure starting material, which is then elaborated into the triquinane core through chemical reactions like the Diels-Alder cycloaddition and oxa-di-π-methane rearrangement. mdpi.comresearchgate.net

Tandem Radical Cyclization: The use of reagents like samarium(II) iodide to initiate a cascade of cyclizations to rapidly build the polycyclic framework. chemrxiv.org

The ongoing challenge of efficiently synthesizing this compound and its analogues continues to inspire chemists to devise new reactions and strategies for constructing complex, polycyclic natural products.

Potential for Medicinal Chemistry Lead Discovery (excluding clinical trials)

A lead compound in drug discovery is a chemical starting point for the development of a new drug. Natural products are a historically rich source of such leads. scispace.com this compound exhibits validated antitumor and antibacterial activities, making it a compelling candidate for medicinal chemistry exploration. nih.gov

The process of lead discovery and optimization would involve using the this compound structure as a scaffold for systematic modification. Research in this area could focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying different functional groups on the molecule. For example, studies on the related 5-ketocoriolin B have shown that modifications at the C-8 position can lead to derivatives with comparable biological activity but enhanced chemical stability. scispace.com

Improving Physicochemical Properties: Altering the structure to enhance properties like solubility and metabolic stability, which are crucial for a compound's potential as a therapeutic agent. jst.go.jp

Computational Modeling: Employing artificial intelligence (AI) and machine learning algorithms to analyze vast chemical datasets and predict which modifications to the this compound scaffold are most likely to improve potency and selectivity, thereby accelerating the discovery process. clockss.org

The goal of these efforts is to identify an optimized lead compound with superior efficacy and drug-like properties, which could then be considered for further preclinical development.

Unexplored Biological Activities and Mechanistic Research

The known biological profile of this compound is currently limited to its antitumor and antibacterial effects. nih.gov A significant avenue for future research is the exploration of its full therapeutic potential and the elucidation of its mechanism of action.

Key areas for investigation include:

Mechanism of Antitumor Action: As mentioned, a related compound, diketocoriolin B, inhibits (Na+-K+)-ATPase. scispace.com A crucial unanswered question is whether this compound shares this mechanism. Investigating its effect on this ion pump and other potential cancer targets would be a primary focus.

Broader Bioactivity Screening: The compound has not been extensively screened for other biological activities. It could possess, for example, antiviral, antifungal, or anti-inflammatory properties, which are common among sesquiterpenoid natural products. mdpi.com

Spectrum of Antibacterial Activity: While known to be active against Gram-positive bacteria, its efficacy against a wider range of bacterial species, including drug-resistant strains, remains to be determined. nih.gov

Understanding precisely how this compound exerts its effects at a molecular level is essential for its rational development, either as a chemical probe or as a lead for new medicines.

Future Avenues in Biosynthesis Research and Enzymatic Engineering

The biosynthesis of natural products involves a series of enzyme-catalyzed reactions within a living organism. Understanding these pathways offers the potential to harness and engineer them for improved production or the creation of novel compounds. bikaken.or.jpekb.eg The biosynthetic pathway of coriolins has been studied, providing a foundation for future work. researchgate.net

Future research in this domain could pursue several exciting directions:

Pathway Elucidation: Fully identifying and characterizing all the enzymes (e.g., terpene cyclases, P450 monooxygenases) involved in converting the primary metabolite farnesyl pyrophosphate into the complex hirsutane skeleton of this compound.

Heterologous Expression: Transferring the identified biosynthetic genes into a more manageable host organism, such as E. coli or yeast, to enable scalable and sustainable production of the compound, bypassing the need to culture its native fungal producer, Coriolus consors. nih.govresearchgate.net

Enzymatic Engineering and "Unnatural" Natural Products: Applying protein engineering techniques to the biosynthetic enzymes to alter their function. ekb.eg This could involve modifying an enzyme's active site to accept different substrates or to catalyze a slightly different reaction, leading to the production of novel analogues of this compound that are not found in nature and may possess unique biological activities. Advances in AI are accelerating the ability to intelligently design and optimize such enzymatic reactions. bikaken.or.jp

These approaches represent a shift towards data-driven and computationally guided methods for producing complex molecules, offering a sustainable alternative to chemical synthesis. bikaken.or.jp

Advancements in Analytical Techniques for Complex Natural Products Research

The study of complex natural products like this compound is critically dependent on sophisticated analytical techniques for their isolation, purification, and structural elucidation. chemrxiv.orgacs.org Continuous advancements in these technologies are vital for overcoming challenges such as low abundance in the natural source and the presence of closely related isomers. researchgate.net

| Technique | Application in this compound Research | Source(s) |

| High-Performance Liquid Chromatography (HPLC/UHPLC) | The primary method for separating this compound from a crude fungal extract and isolating it from other coriolin derivatives. UHPLC offers faster analysis and better resolution. | nih.gov |

| Mass Spectrometry (MS) | Provides precise molecular weight and fragmentation data, which is essential for confirming the elemental composition (C₁₅H₁₈O₄) and identifying structural motifs of the compound. | acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The definitive technique for determining the three-dimensional structure, including the connectivity of all atoms (¹H, ¹³C, COSY, HMBC) and their spatial arrangement (NOESY), which is crucial for establishing the correct stereochemistry. | |

| Hyphenated Techniques (e.g., LC-MS, LC-NMR) | These powerful techniques combine the separation power of chromatography with the detection and structural information from MS or NMR in a single online analysis. This allows for rapid dereplication (identifying known compounds in a mixture) and characterization of novel compounds directly from complex extracts. | nih.gov |

| Computational NMR (e.g., DU8+) | Advanced computational methods that predict NMR spectra for a proposed structure. By comparing the calculated spectra with experimental data, researchers can validate a structural assignment or identify potential misassignments, a significant issue in complex natural product chemistry. | mdpi.com |

| X-ray Crystallography | Provides an unambiguous determination of the solid-state molecular structure, confirming absolute stereochemistry, provided that a suitable single crystal of the compound can be grown. |

The integration of these advanced analytical workflows is indispensable for the continued discovery and characterization of this compound and other intricate natural products.

Q & A

Q. What strategies enhance the reproducibility of chromatographic purity data for this compound?

- Methodological Answer : Standardize HPLC parameters:

- Column type: C18 reverse-phase (5 µm particle size).

- Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Flow rate: 1.0 mL/min, UV detection at 254 nm.

- Calibrate instruments weekly and include batch-specific certificates of analysis in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。